N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide
Description
Properties
Molecular Formula |
C10H24N2O2S |
|---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
N-ethyl-N-[3-(2-methylpropylamino)propyl]methanesulfonamide |
InChI |
InChI=1S/C10H24N2O2S/c1-5-12(15(4,13)14)8-6-7-11-9-10(2)3/h10-11H,5-9H2,1-4H3 |
InChI Key |
ZBKICOWPNNSPAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNCC(C)C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide typically involves the reaction of N-ethyl-N-(3-aminopropyl)methanesulfonamide with 2-methylpropylamine under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonamides .
Scientific Research Applications
N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound belongs to the sulfonamide class, which includes numerous derivatives with varied substituents. Below is a detailed comparison with structurally similar compounds, focusing on molecular features, applications, and available data.
Key Structural Analogues
N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide (CAS 939900-50-2)
- Structure : Features a methanesulfonamide group linked to a hydroxy-substituted dimethylpropyl chain.
- Key Differences: The hydroxyl group in this analogue increases hydrophilicity compared to the ethyl and branched amino-propyl substituents in the target compound. Reduced steric hindrance due to the absence of a tertiary amine in the side chain.
- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing antihypertensive agents, due to its polar functional groups .
2-(N,N-Diisopropylamino)ethanethiol Hydrochloride
- Structure: Contains a thiol group and a diisopropylaminoethyl chain.
- Key Differences :
- Replaces the sulfonamide group with a thiol, altering redox reactivity and metal-binding capacity.
- The hydrochloride salt form enhances solubility in polar solvents.
- Applications: Employed in organocatalysis and as a ligand in coordination chemistry .
Physicochemical and Functional Comparisons
Research Findings and Gaps
- Target Compound: No peer-reviewed studies directly address its applications or toxicity.
- N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide : Well-documented in patent literature as a precursor to sulfonamide-based therapeutics, with optimized synthetic yields (~75%) under mild conditions .
- 2-(N,N-Diisopropylamino)ethanethiol HCl: Demonstrated efficacy in asymmetric catalysis (e.g., enantiomeric excess >90% in thio-Michael additions) .
Biological Activity
N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide, also known by its CAS number 1178192-14-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its diverse biological activities. The compound's structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological systems, particularly in modulating receptor activities and influencing cellular pathways.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes and receptors. Research indicates that it may act as an agonist for certain receptors involved in various physiological processes, including pain modulation and inflammation reduction .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, demonstrating significant inhibition of bacterial growth at low concentrations. For instance, in vitro assays indicated an IC50 value in the micromolar range against gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. A study reported that this compound exhibited cytotoxic effects on several cancer cell lines, including prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
